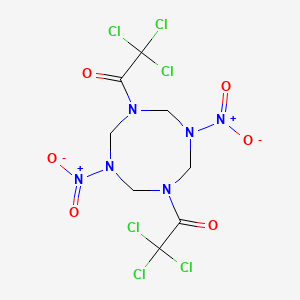
1,1'-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) is a complex organic compound known for its unique chemical structure and properties This compound is part of the tetrazocane family, which is characterized by a ring structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) typically involves multiple steps, starting with the preparation of the tetrazocane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of nitro groups is usually carried out via nitration reactions using strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The final step involves the incorporation of trichloroethanone groups, which can be achieved through acylation reactions using trichloroacetyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trichloroethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.
Wirkmechanismus
The mechanism of action of 1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) involves its interaction with molecular targets through its nitro and trichloroethanone groups. The nitro groups can participate in redox reactions, while the trichloroethanone groups can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the exertion of its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Known for its use as an explosive and propellant.
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): Another well-known explosive compound.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy explosive with superior performance.
Uniqueness
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) is unique due to the presence of both nitro and trichloroethanone groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structure allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
50850-30-1 |
|---|---|
Molekularformel |
C8H8Cl6N6O6 |
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-[3,7-dinitro-5-(2,2,2-trichloroacetyl)-1,3,5,7-tetrazocan-1-yl]ethanone |
InChI |
InChI=1S/C8H8Cl6N6O6/c9-7(10,11)5(21)15-1-17(19(23)24)3-16(6(22)8(12,13)14)4-18(2-15)20(25)26/h1-4H2 |
InChI-Schlüssel |
MQGIELXADDOKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CN(CN(CN1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)


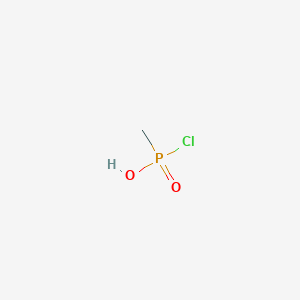
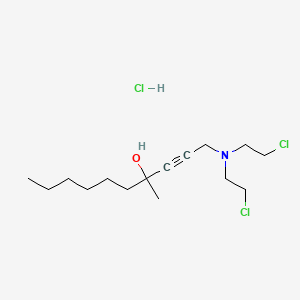
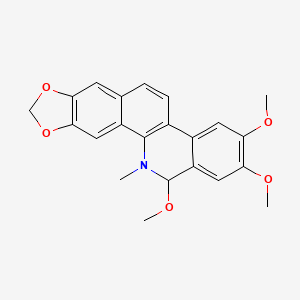
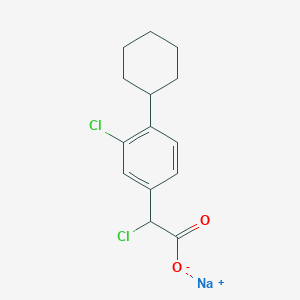

![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
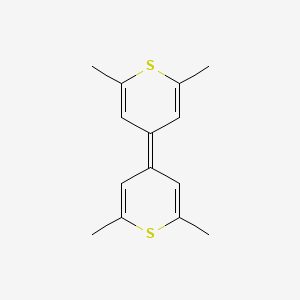
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

